3,8-dimethyl-5H-triazino[5,4-b]indol-4-one
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Description
3,8-Dimethyl-5H-triazino[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety. The presence of methyl groups at positions 3 and 8 further distinguishes this compound. Triazinoindoles have garnered significant interest due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-dimethyl-5H-triazino[5,4-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminoindole derivatives with cyanamide or its derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would
Properties
IUPAC Name |
3,8-dimethyl-5H-triazino[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-6-3-4-8-7(5-6)9-10(12-8)11(16)15(2)14-13-9/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUPZBNRSNTTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NN(C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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